![molecular formula C8H13N3O2S2 B1443137 1-[(2-Metil-1,3-tiazol-4-il)sulfonil]piperazina CAS No. 1258826-79-7](/img/structure/B1443137.png)
1-[(2-Metil-1,3-tiazol-4-il)sulfonil]piperazina
Descripción general
Descripción
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C8H13N3O2S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Se ha descubierto que los compuestos relacionados con el tiazol tienen propiedades analgésicas (alivian el dolor) . Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos para aliviar el dolor.
Actividad antiinflamatoria
Se ha descubierto que los derivados de tiazol tienen propiedades antiinflamatorias . Esto significa que podrían usarse potencialmente en el tratamiento de afecciones caracterizadas por inflamación, como la artritis.
Actividad antimicrobiana
Los derivados de tiazol han mostrado actividad antimicrobiana, lo que los hace potencialmente útiles en el desarrollo de nuevos antibióticos . Por ejemplo, algunos derivados de N-{4-[(4-amino-5-sulfanil-4H-1,2,4-triazol-3-il) metil]-1,3-tiazol-2-il}-2-sustituidos amida han mostrado actividad antibacterial in vitro preliminar contra Staphylococcus aureus, E. coli, P. aeroginosa, y S. typhi .
Actividad antifúngica
Los derivados de tiazol también han mostrado actividad antifúngica . Esto los hace potencialmente útiles en el tratamiento de infecciones fúngicas.
Actividad antiviral
Se ha descubierto que los derivados de tiazol tienen propiedades antivirales . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos medicamentos antivirales.
Actividad diurética
Se ha descubierto que los derivados de tiazol tienen propiedades diuréticas . Los diuréticos son sustancias que aumentan la cantidad de orina que produce y ayudan a eliminar el exceso de agua.
Actividad antitumoral o citotóxica
Se ha descubierto que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Esto significa que podrían usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The sulfonyl group in 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine enhances its ability to interact with biomolecules through hydrogen bonding and electrostatic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities .
Cellular Effects
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing cell proliferation and apoptosis . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions, thereby modulating their catalytic activities . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine to specific cellular compartments .
Propiedades
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFOQYOBYZBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)
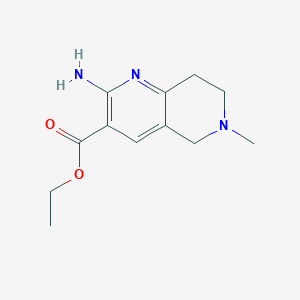
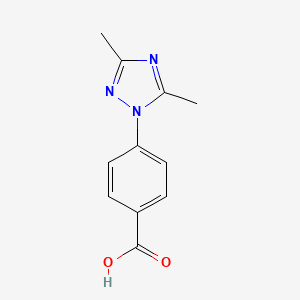
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
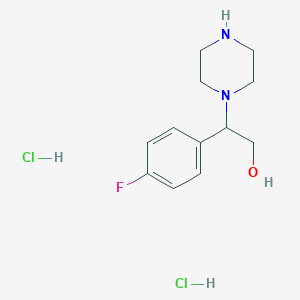
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
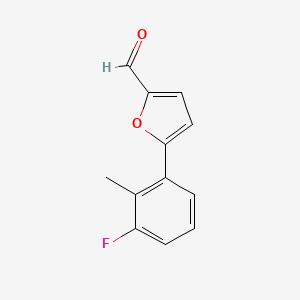
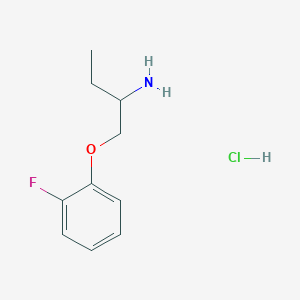
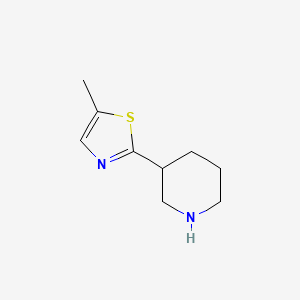
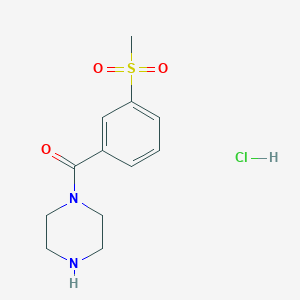
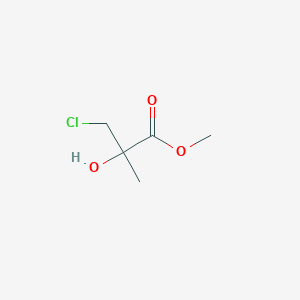

![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
